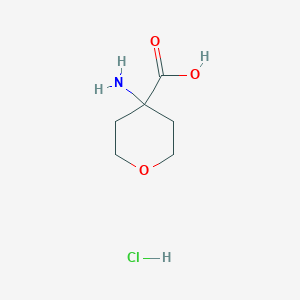

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS: 217299-03-1) is a bicyclic organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound is strictly for research use, with a purity exceeding 97.00%, and is stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its free acid form (CAS: 39124-20-4) has a molecular weight of 145.16 g/mol (C₆H₁₁NO₃) and a purity ≥98% .

The hydrochloride salt is prepared by dissolving in solvents like DMSO or water, with heating (37°C) and sonication recommended to improve solubility . It is critical in medicinal chemistry as a building block for peptidomimetics and enzyme inhibitors due to its rigid tetrahydropyran scaffold and amino-carboxylic acid functionality.

Properties

IUPAC Name |

4-aminooxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXLCNDBDHZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370285 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217299-03-1 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Tetrahydropyrone Intermediate

A widely cited method involves the conversion of tetrahydropyran-4-one (tetrahydropyrone) to the target compound through sequential Strecker synthesis and reductive amination. As detailed in a 2019 patent (CN109942531A), the process begins with the reaction of tetrahydropyrone, ammonium carbonate, and sodium cyanide in a water-ethanol solvent system at 60–70°C for 3–4 hours. This step yields an intermediate α-aminonitrile derivative, which undergoes hydrolysis and decarboxylation to form 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Key Reaction Parameters

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature | 60°C | 65°C | 70°C |

| Reaction Time | 3 hours | 4 hours | 3 hours |

| Solvent Ratio (H₂O:EtOH) | 1:1 | 1:1 | 1:1 |

| Yield (Intermediate 1) | 165 g (82.5%) | 160 g (80%) | 170 g (85%) |

The second step involves protecting the amine group using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) at 90–100°C for 18–20 hours, achieving near-quantitative conversion. Final hydrochloride formation via HCl gas treatment in dioxane yields the product with >97% purity after recrystallization.

Reductive Amination Optimization

Alternative protocols employ sodium cyanoborohydride or hydrogen gas with palladium catalysts to reduce imine intermediates formed from tetrahydropyran-4-carboxylic acid and ammonia derivatives. A 2005 patent (US20080306287A1) demonstrates that Pd/C (5% w/w) under 30–50 psi H₂ at 50–80°C achieves 75–85% yield within 12 hours. Critical to success is pH control (6.5–7.5) to minimize over-reduction byproducts.

Halogenation-Amidation Approach

Acid Chloride Intermediate Formation

Industrial-scale production often utilizes halogenation of tetrahydropyran-4-carboxylic acid to form the corresponding acid chloride, followed by amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred halogenating agents due to their high reactivity and byproduct volatility.

Halogenation Conditions

| Halogenating Agent | Molar Ratio (Agent:Acid) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Thionyl Chloride | 1.5:1 | 60–70°C | 4 hours | 92% |

| Oxalyl Chloride | 2.0:1 | 25–30°C | 2 hours | 88% |

Exothermic reactions necessitate jacketed reactors with precise temperature control to prevent decomposition.

Ammonolysis and Salt Formation

The acid chloride intermediate reacts with concentrated ammonium hydroxide at −10 to 0°C to prevent epimerization. After neutralization, the free base is treated with hydrochloric acid in isopropanol to precipitate the hydrochloride salt. Crystallization from ethanol/water (3:1 v/v) enhances purity to >99%, as confirmed by HPLC.

Process Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF and acetonitrile improve reaction rates by stabilizing charged intermediates. Comparative studies show:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield |

|---|---|---|---|

| DMF | 36.7 | 4.2 | 89% |

| Acetonitrile | 37.5 | 3.8 | 85% |

| THF | 7.5 | 1.1 | 62% |

DMF’s high boiling point (153°C) also facilitates elevated temperature reactions without pressure equipment.

Catalytic System Advancements

Recent innovations employ bimetallic catalysts (e.g., Pd-Fe/C) to enhance hydrogenation efficiency. At 70°C and 40 psi H₂, Pd-Fe/C (1:1 molar ratio) achieves 94% conversion vs. 78% for pure Pd/C, attributed to synergistic electron transfer effects.

Industrial-Scale Production Challenges

Purification and Waste Management

Large-scale synthesis generates significant inorganic byproducts (e.g., NH₄Cl, NaCN), requiring:

Continuous Flow Reactor Integration

Pilot studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes. Key parameters:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Residence Time | 4 hours | 24 minutes |

| Space-Time Yield | 0.8 kg/m³·h | 2.1 kg/m³·h |

| Impurity Profile | 2.3% | 0.9% |

Comparative Analysis of Synthetic Routes

Table 5.1. Method Comparison

| Method | Yield | Purity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 85% | >97% | Moderate | 120–150 |

| Halogenation-Amidation | 88% | >99% | High | 90–110 |

| Continuous Flow | 91% | >98% | High | 80–95 |

Halogenation-amidation offers superior cost-efficiency for ton-scale production, while continuous flow methods excel in rapid, small-batch synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Organic Synthesis

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride serves as an important intermediate in organic synthesis. It acts as a building block for more complex molecules, particularly in the development of constrained linear oligopeptides. This is crucial for studying structure-activity relationships in peptide chemistry .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antibacterial Activity : Studies have shown that derivatives of pyran compounds exhibit significant antibacterial properties against Gram-positive bacteria, indicating their potential as antibiotic agents.

- Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives can significantly reduce cell viability in cancer cell lines, such as HCT-116, with IC₅₀ values suggesting effective concentrations for therapeutic use .

The biological activity of this compound is attributed to its interaction with biomolecules. The amino group can form hydrogen bonds, influencing enzyme activity and metabolic pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes such as signaling pathways and gene expression .

Case Study 1: Antibacterial Properties

A study evaluated various derivatives of 4-Aminotetrahydro-2H-pyran for their antibacterial properties against multiple strains. The results indicated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria, highlighting the compound's potential for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies demonstrated that specific pyran derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing IC₅₀ values below 20 μM. These findings suggest that structural modifications could enhance biological activity and therapeutic efficacy against cancer.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Antibacterial | Significant inhibition against Gram-positive bacteria |

| Cytotoxicity | Effective concentrations against HCT-116 cells (IC₅₀ < 20 μM) |

| Molecular Docking | Predictive binding affinities to target proteins involved in resistance |

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyran Family

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Key Differences and Implications

Hydrochloride Salt vs. Free Acid :

- The hydrochloride salt (CAS 217299-03-1) exhibits superior aqueous solubility compared to the free acid (CAS 39124-20-4), making it preferable for biological assays requiring polar solvents .

- The free acid’s lower molecular weight (145.16 vs. 181.62) may enhance membrane permeability in drug design .

Substituent Effects: Methyl Ester Derivatives (e.g., 303037-37-8): The addition of a methyl ester group increases hydrophobicity, favoring lipid bilayer penetration but reducing stability in aqueous environments . Boc-Protected Analogues: Boc groups enhance stability during peptide synthesis but require deprotection steps for bioactivity .

Synthetic Complexity: The target compound’s synthesis involves straightforward dissolution protocols , whereas analogues like Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride require multi-step esterification and purification .

Purity and Storage :

- Purity levels vary significantly (95–98%), impacting reproducibility in sensitive experiments. The target compound’s >97% purity ensures reliability in high-throughput screening .

- Storage at -80°C (target) vs. inert atmosphere (948015-51-8) reflects differing sensitivity to oxidation and hydrolysis .

Research and Application Considerations

- Drug Design : The rigid tetrahydropyran scaffold in the target compound is advantageous for mimicking peptide turn structures, while ester derivatives (e.g., 1260637-54-4) may serve as prodrugs .

- Safety: Compounds like 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid carry warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) , whereas the target compound’s safety data emphasize handling precautions for hygroscopic HCl salts .

Biological Activity

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes an amino group and a carboxylic acid group. With the molecular formula C₆H₁₂ClNO₃, this compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a six-membered pyran ring with functional groups that enhance its reactivity. The presence of both an amino and a carboxylic acid group allows for diverse chemical interactions, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, influencing various enzymatic activities and metabolic pathways. This compound may act as a substrate or inhibitor in enzymatic reactions, potentially affecting cellular processes such as signaling pathways and gene expression.

Antimicrobial Properties

Research has indicated that derivatives of the pyran scaffold exhibit significant antibacterial activity. For instance, compounds related to this compound have shown effectiveness against various Gram-positive bacteria, with some derivatives demonstrating lower IC₅₀ values than traditional antibiotics like ampicillin .

Antioxidant Activity

Studies have highlighted the antioxidant potential of certain 4H-pyran derivatives, which can scavenge free radicals effectively. For example, derivatives such as 4g and 4j showed strong DPPH scavenging activity, suggesting that the parent compound may possess similar properties .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Certain derivatives have been shown to inhibit the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation, indicating potential therapeutic applications in oncology .

Case Studies

- Antibacterial Activity : A study evaluated various 4H-pyran derivatives for their antibacterial properties against multiple strains. Compounds demonstrated significant inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development .

- Cytotoxicity Against Cancer Cells : Research on the cytotoxicity of pyran derivatives revealed that certain compounds significantly reduced cell viability in HCT-116 cells, with IC₅₀ values indicating effective concentrations for therapeutic use .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and antimicrobial resistance mechanisms. These studies suggest that structural modifications can enhance biological activity .

Summary Table of Biological Activities

Q & A

Q. Basic Characterization

Q. Advanced Structural Elucidation

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/ether).

- NOESY NMR : Identify spatial proximity between the amino group and pyran oxygen to confirm chair conformation stability .

How can researchers resolve contradictions in reported yields for the catalytic hydrogenation step during synthesis?

Advanced Data Contradiction Analysis

Contradictions often arise from differences in:

- Catalyst Activation : Pre-reduction of Pd/C under hydrogen flow (vs. direct use) improves reproducibility.

- Substrate Purity : Trace impurities in nitro precursors (e.g., 4-nitro-tetrahydro-2H-pyran-4-carboxylic acid) can poison catalysts. Use LC-MS to verify precursor purity (>98%) .

- Reaction Monitoring : Replace TLC with in situ Raman spectroscopy to detect intermediate imine formation, ensuring complete reduction .

What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Computational Modeling

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states for SN2 reactions at the C4 position. Compare activation energies with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict regioselectivity in alkylation reactions .

What strategies are recommended for improving the bioactivity of derivatives of this compound?

Q. Advanced Structure-Activity Relationship (SAR)

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to enhance binding to serine proteases.

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to improve membrane permeability. Validate hydrolysis rates using LC-MS in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.